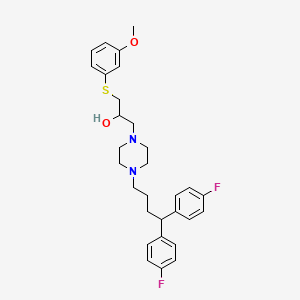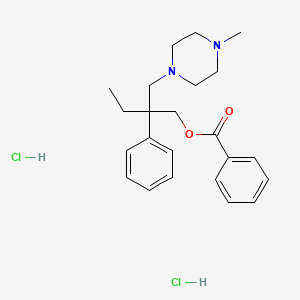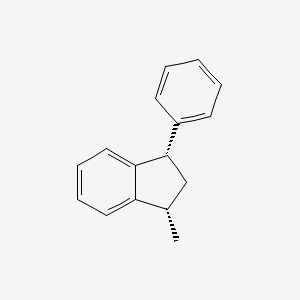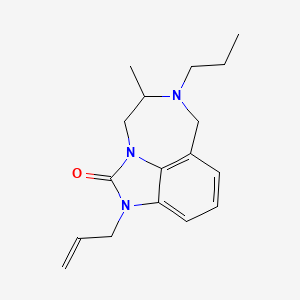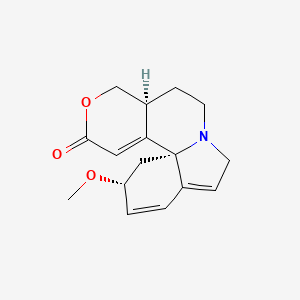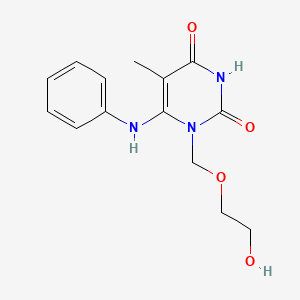![molecular formula C19H32ClNO2 B15194104 [3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride CAS No. 95368-23-3](/img/structure/B15194104.png)
[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of [3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methyl-2-phenylpentanoic acid with 3-(dimethylamino)-2,2-dimethylpropanol in the presence of a dehydrating agent. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, such as pain relief or neuroprotection .
Comparison with Similar Compounds
When compared to similar compounds, [3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride stands out due to its unique structural features and versatile reactivity. Similar compounds include:
Properties
CAS No. |
95368-23-3 |
|---|---|
Molecular Formula |
C19H32ClNO2 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-7-15(2)17(16-11-9-8-10-12-16)18(21)22-14-19(3,4)13-20(5)6;/h8-12,15,17H,7,13-14H2,1-6H3;1H |
InChI Key |
ZGBWQJLXEQNDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
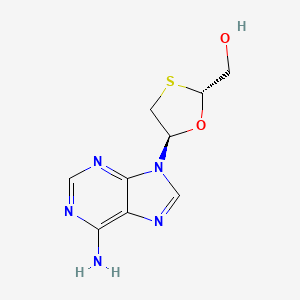

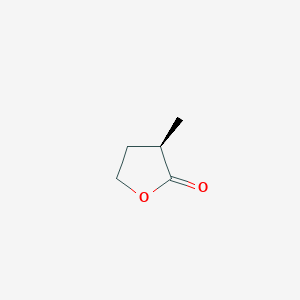

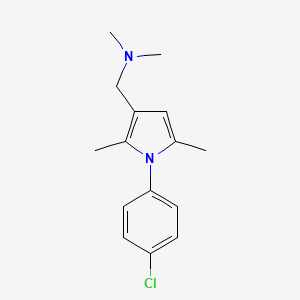
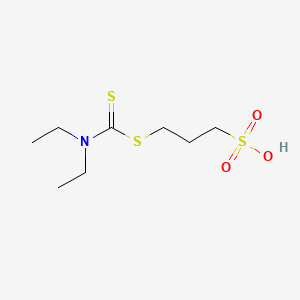
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
